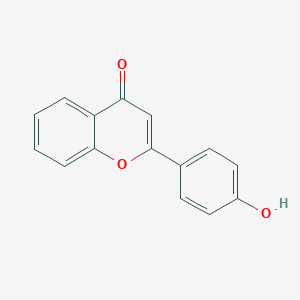
4'-Hydroxyflavone
Cat. No. B191507
Key on ui cas rn:
4143-63-9
M. Wt: 238.24 g/mol
InChI Key: SHGLJXBLXNNCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08017649B2
Procedure details


A mixture of the 4′-(benzyloxy)-3-(benzyloxycarbonyl butylcarbonyloxy) flavone (400 mg, 0.711 mmol) and Pd(OH)2 (56 mg) in THF (10 mL), ethanol (1.2 mL) and AcOH (100 μL) was treated with hydrogen (50 psi) for 18 h. The reaction mixture was then filtered (Celite) and the pad washed with THF. The filtrate was concentrated and the solid residue was purified by flash chromatography (70% THF/toluene+1% AcOH) and the resultant solid recrystallised from THF/petrol to afford the acid as a colourless solid (150 mg, 55%); mp 177-180° C.; 1H NMR (500 MHz, d6-DMSO) δ 1.56-1.66 (m, 4H, CH2CH2), 2.25 (t, 2H, J=7.0 Hz, CH2CO), 2.64 (t, 2H, J=7.0 Hz, CH2CO), 6.96 (app. d, 2H, J=8.5 Hz, H2′,6′), 7.52 (t, 1H, J6,7=J7,8=7.5 Hz, H7), 7.80 (app. d, 2H, J=7.5 Hz, H3′,5′), 7.78 (m, 1H, H8), 7.85 (t, 1H, J5,6=J6,7=7.5 Hz, H6), 8.06 (d, 1H, J5,6=8.0 Hz, H5); 13C NMR (125 MHz, d6-DMSO) δ 23.8, 23.9, 32.9, 33.3 (4C, CH2), 115.9, 118.5, 119.7, 122.7, 125.0, 125.6, 130.1, 131.9, 134.5, 154.9, 155.8 160.6 (Ar), 170.4 170.9, 174.3 (3C, C═O); IR 3257, 2944, 2869, 1765, 1706, 1595, 854 cm−1; HRMS (ESI+) m/z 383.1123, C21H19O7 [M+H]+ requires 383.1131.
Name
4′-(benzyloxy)-3-(benzyloxycarbonyl butylcarbonyloxy) flavone
Quantity
400 mg
Type
reactant
Reaction Step One






Name
Yield
55%
Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:42]=[CH:41][C:12]([C:13]2[O:14][C:15]3[C:20]([C:21](=[O:40])[C:22]=2OC(CCCCC(OCC2C=CC=CC=2)=O)=O)=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>C1COCC1.C(O)C.CC(O)=O.[OH-].[OH-].[Pd+2]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]2[O:14][C:15]3[C:20]([C:21](=[O:40])[CH:22]=2)=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:41][CH:42]=1 |f:5.6.7|
|
Inputs


Step One
|
Name
|
4′-(benzyloxy)-3-(benzyloxycarbonyl butylcarbonyloxy) flavone
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=2OC3=CC=CC=C3C(C2OC(=O)CCCCC(=O)OCC2=CC=CC=C2)=O)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
56 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered (Celite)
|
WASH
|
Type
|
WASH
|
|
Details
|
the pad washed with THF
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid residue was purified by flash chromatography (70% THF/toluene+1% AcOH)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant solid recrystallised from THF/petrol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=2OC3=CC=CC=C3C(C2)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 150 mg | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
